

preventing [Leu15]-Gastrin I degradation

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Compound Focus: [Leu15]-Gastrin I (human)

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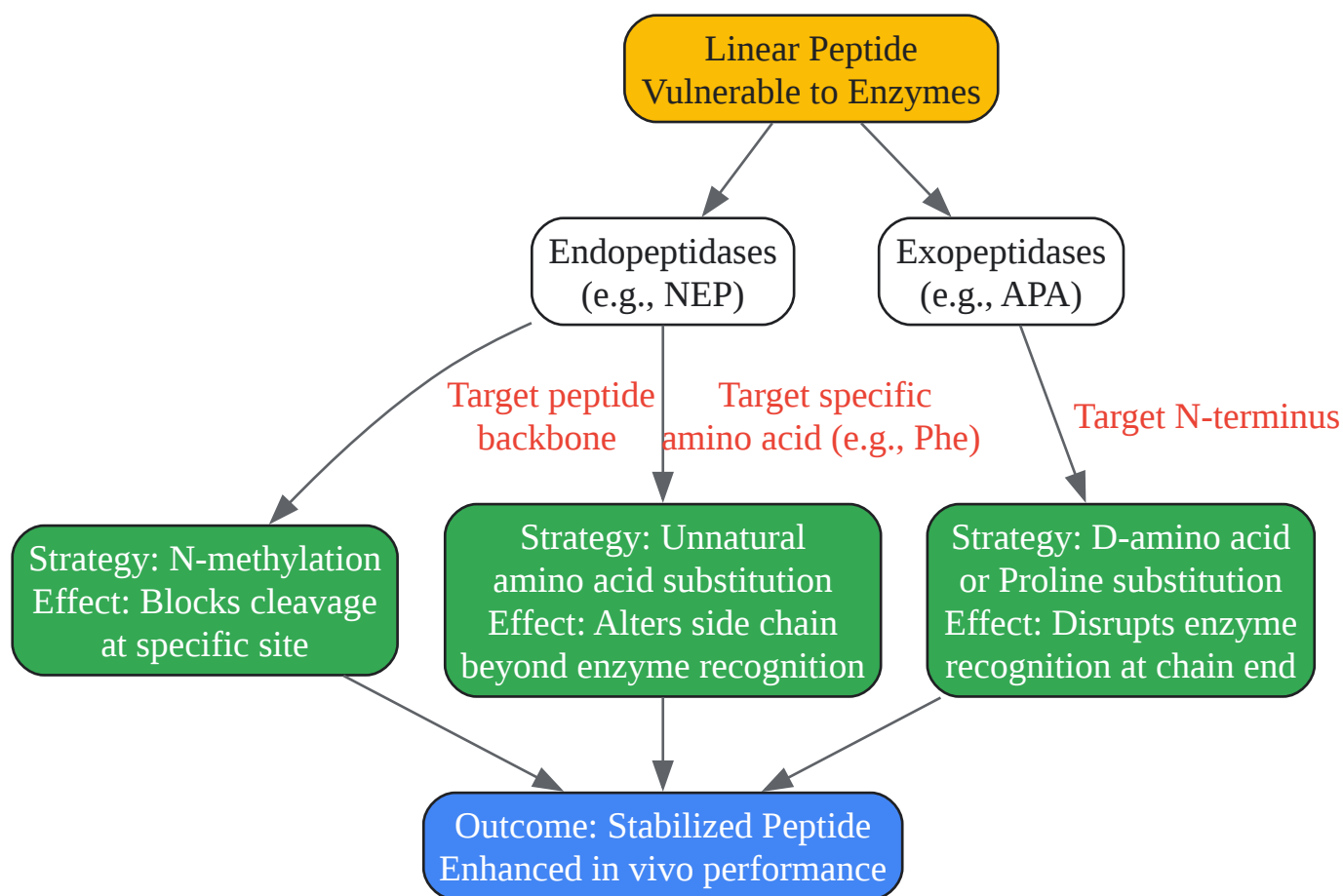
Core Stability of [Leu15]-Gastrin I

The [Leu15]-Gastrin I analog is inherently more stable than the native human gastrin I due to a single amino acid substitution. This foundational modification is summarized in the table below.

Feature	Native Human Gastrin I	[Leu15]-Gastrin I Analog
Amino Acid at Position 15	Methionine (Met) [1] [2]	Leucine (Leu) [3] [1] [2]
Key Stability Issue	Methionine is readily oxidized, leading to a loss of biological activity. [1] [2] [4]	Leucine is not susceptible to oxidation, conferring greater stability in aqueous solutions. [3] [1] [2]
Biological Activity	Full activity, but compromised by instability. [1] [2]	Maintains full biological activity with improved stability. [5] [3] [2]

Advanced Strategies for Further Stabilization

Research into similar gastrin analogs, particularly for radiopharmaceuticals, reveals advanced strategies to protect against enzymatic degradation. The following diagram illustrates how these strategies target different degradation pathways.



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These conceptual strategies, demonstrated in minigastrin analogs, can be translated into practical experimental guidelines. The table below outlines the specific modifications and their protective effects.

Strategy	Mechanism	Example in Research
N-methylation [6]	Adds a methyl group to the peptide bond nitrogen, creating a steric hindrance that prevents cleavage by endopeptidases.	N-methylation of norleucine ((N-Me)Nle) at position 6.
Unnatural Amino Acids [6]	Replaces natural amino acids with structurally similar, non-proteogenic ones that enzymes do not recognize.	Replacing phenylalanine with 1-naphthylalanine (1Nal) at the C-terminus.

Strategy	Mechanism	Example in Research
D-Amino Acids / Proline ^[6]	Disrupts the natural L-amino acid chain, making the peptide a poor substrate for proteases, especially near the N-terminus.	Using a D-Glutamate (DGlu) or Proline at position 2.

Handling & Storage Protocol

To preserve your peptide sample during experiments, follow these handling and storage protocols derived from manufacturer specifications and general peptide best practices.

Storage

- **Long-term:** Store lyophilized powder at **-20°C**. ^{[1] [2]}
- **Reconstituted:** Aliquot and freeze stock solutions. Avoid repeated freeze-thaw cycles. For example, a 10 mg/mL solution in water (pH adjusted to 11) can be stored at -20°C for about one month. ^[4]

Reconstitution

- The peptide is typically **lyophilized from a 0.1% Trifluoroacetic Acid (TFA) solution**. ^{[1] [2]}
- Consult the Certificate of Analysis for your specific lot for precise water content and mass.
- Use sterile, high-purity water or buffer. When using DMSO, ensure it is fresh and anhydrous to prevent degradation. ^[4]

In Experiment

- If performing in vivo studies, note that co-injection with enzyme inhibitors like phosphoramidon can stabilize the peptide, but this effect is peptide-specific. ^[6]
- Work quickly on ice and use pre-chilled buffers to minimize room temperature degradation.

Frequently Asked Questions

What is the exact amino acid sequence of [Leu15]-Gastrin I? The sequence is: **Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂** (Pyroglutamic acid at the N-terminus, amidation at the C-terminus). ^{[7] [5] [3]}

What is the molecular weight and formula?

- **Molecular Weight:** 2080.16 g/mol (theoretical). [3] [1] [2]
- **Molecular Formula:** C₉₈H₁₂₆N₂₀O₃₁. [1] [2]

What are its primary research applications? It is widely used as a medium supplement to establish and grow **enteroid cultures** and to support the growth of **intestinal crypts** in "minigut" culture systems. [1] [2]

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